molecular formula C24H31N3O B2802756 Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- CAS No. 331978-89-3

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-

Cat. No.: B2802756
CAS No.: 331978-89-3
M. Wt: 377.532
InChI Key: QCICPEZNWDBEJV-UHFFFAOYSA-N
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Description

Historical Context of Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have occupied a central role in pharmaceutical development since the early 20th century. The unsubstituted piperazine scaffold, first synthesized via ammoniation of 1,2-dichloroethane, provided the foundation for compounds like diethylcarbamazine, introduced in 1947 as an antifilarial agent. The 1980s marked a turning point with the exploration of N-substituted piperazines, exemplified by 1-benzylpiperazine (BZP), initially investigated as an antidepressant before its psychostimulant properties led to widespread misuse.

Structural modifications at the piperazine nitrogen atoms have consistently driven therapeutic innovation. For instance, the introduction of trifluoromethylphenyl groups in TFMPP enhanced serotonin receptor affinity, while cyclohexyl substitutions in MT-45 yielded opioid-like analgesics. These historical precedents establish a framework for understanding the pharmacological implications of acetylphenyl and benzyl-piperidyl substitutions in the target compound.

Significance of Acetylphenyl-Piperazine-Piperidyl Compounds in Research

The concurrent presence of acetylphenyl and benzyl-piperidyl moieties in piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-, suggests multifunctional pharmacological targeting. The acetyl group at the para position of the phenyl ring may enhance metabolic stability through steric hindrance of oxidative enzymes, a strategy employed in the design of second-generation antipsychotics. Meanwhile, the benzyl-piperidyl substituent introduces chiral centers and hydrophobic bulk, potentially modulating blood-brain barrier permeability—a critical factor in central nervous system (CNS) drug development.

Comparative analysis with structurally analogous compounds reveals key design principles:

Compound Substituents Pharmacological Activity Source
1-Benzyl-4-piperidinyl-PZ Benzyl, piperidinyl Sigma receptor ligand PubChem
Ethyl 4-(2-(4-BOM-PD)acyl) Benzyloxymethyl piperidinyl Synthetic intermediate PubChem
1,4-Diphenyl-PZ-2,5-dione Phenyl groups Antileishmanial agent SAGE

This structural diversity underscores the adaptability of piperazine scaffolds in addressing disparate therapeutic targets. The acetylphenyl group in particular may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors.

Current Research Landscape for Piperazine, 1-(4-Acetylphenyl)-4-(1-Benzyl-4-Piperidyl)-

Emerging synthetic strategies for analogous compounds suggest two primary research trajectories for this molecule. First, its potential as a dopamine D3/D4 receptor partial agonist, inferred from the benzyl-piperidyl moiety's similarity to atypical antipsychotics like risperidone. Second, its applicability in antiparasitic therapies, given the demonstrated efficacy of 1,4-diphenylpiperazine-2,5-diones against Leishmania donovani.

Recent advances in one-pot cyclization techniques, such as the sodium hydride-mediated dimerization of α-chloroacetamides in dimethylsulfoxide, provide scalable routes to complex piperazine derivatives. Applied to the target compound, these methods could enable efficient introduction of both acetylphenyl and benzyl-piperidyl groups through judicious selection of precursor molecules.

Ongoing structure-activity relationship (SAR) studies emphasize the critical role of substituent electronegativity. For example, 1,4-bis(3-chlorophenyl)piperazine-2,5-dione exhibited superior antileishmanial activity (IC50 4.8 μM) compared to non-halogenated analogs, suggesting that the acetyl group's electron-withdrawing character in the target compound may similarly enhance bioactivity.

The synthesis of ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate demonstrates the feasibility of constructing complex piperazine-piperidine hybrids, providing a methodological blueprint for accessing the target molecule's benzyl-piperidyl subunit.

Key Research Frontiers

  • Development of enantioselective synthetic routes to address the stereochemical complexity introduced by the piperidyl substituent
  • Computational modeling of acetylphenyl interactions with G protein-coupled receptor (GPCR) binding pockets
  • Evaluation of in vitro cytotoxicity profiles against neglected tropical disease pathogens

Properties

IUPAC Name

1-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-20(28)22-7-9-23(10-8-22)26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICPEZNWDBEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this compound, a possible synthetic route could involve:

    N-alkylation: Reacting piperazine with 1-benzyl-4-piperidone under basic conditions to form 1-benzyl-4-piperidyl-piperazine.

    Acylation: Introducing the acetylphenyl group through an acylation reaction using 4-acetylphenyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized based on the desired product and the scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the acetyl group could yield an alcohol.

Scientific Research Applications

Chemical Properties and Structure

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is characterized by its unique molecular structure which includes a piperazine ring substituted with an acetylphenyl group and a benzylpiperidine moiety. The compound's chemical formula is C20H26N2OC_{20}H_{26}N_2O, and it exhibits various physical properties conducive to its applications in pharmaceuticals.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. For instance, studies have shown that compounds similar to Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them potential candidates for the development of new antidepressants .

2. Antipsychotic Properties

The structural characteristics of piperazine derivatives allow them to interact with dopaminergic receptors, which is crucial for antipsychotic activity. Some studies suggest that these compounds may help in managing symptoms of schizophrenia and other psychotic disorders by modulating dopamine transmission .

3. Analgesic Effects

Piperazine derivatives have also been investigated for their analgesic properties. Research has demonstrated that certain piperazine compounds can alleviate pain by acting on opioid receptors in the central nervous system, thus offering a potential alternative to traditional analgesics .

Forensic Applications

1. Identification in Seized Materials

Piperazine derivatives, including Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-, are often encountered in forensic toxicology due to their illicit use as recreational drugs. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the identification and quantification of these substances in biological samples .

2. Case Studies

Several case studies have highlighted the presence of piperazine derivatives in drug-related incidents. For example, the combination of Piperazine and TFMPP (3-trifluoromethylphenylpiperazine) has been frequently reported in recreational drug use, mimicking the effects of MDMA and leading to various adverse reactions such as seizures and serotonin syndrome .

Data Tables

Application Area Description References
Antidepressant ActivityModulation of serotonin and dopamine pathways
Antipsychotic PropertiesInteraction with dopaminergic receptors
Analgesic EffectsAction on opioid receptors
Forensic IdentificationMethods for detecting piperazines in seized materials

Mechanism of Action

The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact mechanism would depend on the specific functional groups and their interactions with biological molecules. For example, the benzylpiperidyl group may interact with dopamine receptors, while the acetylphenyl group could influence enzyme activity.

Comparison with Similar Compounds

4′-Piperazinoacetophenone (1-(4-Acetylphenyl)piperazine)

  • Structure : Shares the 4-acetylphenyl group but lacks the 1-benzyl-4-piperidyl substituent.
  • Key Differences :
    • Simpler structure with reduced steric hindrance.
    • Lower molecular weight (C₁₂H₁₆N₂O vs. C₂₅H₃₁N₃O for the target compound).
    • Enhanced solubility due to the absence of the bulky benzyl-piperidine group.
  • Implications : Likely exhibits distinct pharmacokinetics, with faster metabolism and reduced CNS penetration compared to the target compound .

1-(1-Benzyl-4-piperidinyl)-4-(3,4-dimethoxybenzyl)piperazine (CAS 500001-79-6)

  • Structure : Retains the benzyl-piperidine group but replaces the 4-acetylphenyl with a 3,4-dimethoxybenzyl moiety.
  • Key Differences: Methoxy groups provide electron-donating effects, increasing aromatic ring reactivity.
  • Implications : May display stronger interactions with serotonin or dopamine receptors compared to the target compound’s acetylphenyl group, which is less polar .

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

  • Structure : Features a fluorobenzoyl group and a nitrobenzyl substituent.
  • Key Differences :
    • Strong electron-withdrawing groups (fluorine, nitro) increase electrophilicity.
    • Nitro group may confer metabolic instability but enhance binding to nitroreductase enzymes.
  • Implications : Likely more reactive in biological systems but with reduced bioavailability compared to the target compound’s acetyl group .

1-(4-Hydroxyphenyl)-4-(4-aminophenyl)piperazine

  • Structure: Contains hydroxyl and amino groups on aromatic rings.
  • Key Differences: Polar functional groups enhance solubility and hydrogen-bonding capacity. Amino group enables participation in conjugation reactions, altering metabolic pathways.
  • Implications : Greater hydrophilicity may limit blood-brain barrier penetration, contrasting with the target compound’s lipophilic benzyl-piperidine group .

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine

  • Structure : Includes a benzhydryl (diphenylmethyl) group and a nitro-sulfonyl substituent.
  • Sulfonyl group adds polarity and acidity.
  • Implications : Likely exhibits lower membrane permeability compared to the target compound .

Structural and Functional Implications of Substituents

Substituent Type Example Compounds Impact on Properties
Electron-Withdrawing 4′-Piperazinoacetophenone, Nitrobenzyl derivatives Increased reactivity, potential metabolic instability
Electron-Donating 3,4-Dimethoxybenzyl derivatives Enhanced solubility, potential for π-π stacking with aromatic receptors
Bulky/Hindering Benzhydryl, Benzyl-piperidine Improved CNS penetration (e.g., Donepezil-like activity) but reduced solubility
Polar Functional Groups Hydroxyl, Amino Increased hydrophilicity, altered metabolic pathways

Biological Activity

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C_{24}H_{30}N_{2}O and a molecular weight of approximately 378.52 g/mol. Its structure features a piperazine core with substitutions that include an acetylphenyl group and a benzyl-4-piperidyl moiety. This unique combination of functional groups is thought to contribute to its varied biological activities.

Piperazine derivatives are known for interacting with neurotransmitter receptors and enzymes. Specifically, Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- has been studied for its potential as a muscarinic receptor antagonist , particularly targeting the M4 subtype. This interaction may have implications for treating neurodegenerative diseases and other disorders related to neurotransmitter dysregulation .

Antipsychotic and Analgesic Effects

Research indicates that piperazine derivatives exhibit antipsychotic and analgesic properties. The specific interactions with dopamine receptors and other neurotransmitter systems suggest a potential for managing psychiatric disorders and pain relief.

Antitumor Activity

The compound has shown promise in antitumor activity, particularly against various cancer cell lines. For instance, derivatives incorporating piperazine have demonstrated significant cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. Notably, some piperazine derivatives have shown IC50 values lower than those of established chemotherapeutics like cisplatin, indicating superior efficacy in certain contexts .

Compound Cell Line IC50 (µM) Control (Cisplatin) IC50 (µM)
Piperazine Derivative AA5490.1911.54
Piperazine Derivative BHeLa0.4120.52
Piperazine Derivative CSGC79015.2412.44

Anti-inflammatory Properties

Piperazine derivatives have also been explored for their anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies

A notable study investigated the binding affinity of Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- to muscarinic receptors using in vitro assays. The results indicated that this compound effectively modulates receptor activity, providing insights into its therapeutic potential in conditions characterized by cholinergic dysfunction .

Another study focused on the synthesis of novel piperazine derivatives that showed enhanced antitumor activity compared to traditional chemotherapeutics. These compounds were evaluated in various cancer models, demonstrating significant reductions in tumor growth without notable toxicity .

Comparative Analysis with Similar Compounds

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- shares structural similarities with other piperazine derivatives but exhibits unique pharmacological profiles due to its specific substitutions.

Compound Name Molecular Formula Key Features
1-Benzyl-4-phenylpiperazineC_{17}H_{22}NAntidepressant properties
1-Benzyl-4-methylpiperazineC_{17}H_{22}NDifferent pharmacological properties
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-)VariesDistinct biological activities

The unique combination of the acetophenone moiety and the benzyl-4-piperidyl group in Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- may confer distinct therapeutic advantages over these similar compounds.

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